molecular formula C22H19ClN2O3 B258907 N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide

Cat. No. B258907
M. Wt: 394.8 g/mol
InChI Key: KZFFTMYJRPXCSX-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide, also known as A-841720, is a novel small-molecule inhibitor of the receptor for advanced glycation end products (RAGE). RAGE is a transmembrane receptor that is involved in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, and cancer. A-841720 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide inhibits the binding of advanced glycation end products (AGEs) to RAGE. AGEs are formed by the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids, and are involved in the pathogenesis of various diseases. RAGE is a multi-ligand receptor that binds to AGEs as well as other ligands, such as S100 proteins and beta-amyloid. The binding of RAGE to its ligands activates intracellular signaling pathways that lead to inflammation, oxidative stress, and cell proliferation. By inhibiting the binding of AGEs to RAGE, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide blocks these downstream effects.
Biochemical and Physiological Effects:
N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has been shown to reduce inflammation and oxidative stress in various preclinical models. In a diabetic mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide reduced the expression of pro-inflammatory cytokines and markers of oxidative stress in the liver and adipose tissue. In an Alzheimer's disease mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide reduced the expression of pro-inflammatory cytokines in the brain. N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and modified. It has shown promising results in preclinical models of various diseases, indicating its potential as a therapeutic agent. However, there are also limitations to its use. N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its downstream effects.

Future Directions

There are several potential future directions for research on N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide. One direction is to further investigate its mechanism of action and downstream effects. Another direction is to test its efficacy in clinical trials for various diseases, including diabetes, Alzheimer's disease, and cancer. N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide could also be modified to improve its potency and selectivity for RAGE, or to target other receptors involved in the pathogenesis of these diseases. Overall, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has shown promising results as a potential therapeutic agent and research tool, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with furfural to form 5-(4-chlorophenyl)-2-furfural. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and benzoyl chloride to form N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide.

Scientific Research Applications

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has been extensively studied in preclinical models of various diseases, including diabetes, Alzheimer's disease, and cancer. In a diabetic mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide was shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress. In an Alzheimer's disease mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide was found to reduce amyloid-beta deposition and improve cognitive function. In a breast cancer cell line, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide inhibited cell proliferation and induced apoptosis.

properties

Product Name

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(E)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-25(2)22(27)19(24-21(26)16-6-4-3-5-7-16)14-18-12-13-20(28-18)15-8-10-17(23)11-9-15/h3-14H,1-2H3,(H,24,26)/b19-14+

InChI Key

KZFFTMYJRPXCSX-XMHGGMMESA-N

Isomeric SMILES

CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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